![molecular formula C18H20Br2 B13698970 1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms attached to a benzene ring, with additional substituents that include a dimethylbutan-2-yl group. The structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the alkyl group onto the benzene ring. Subsequent bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield a phenol derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学研究应用
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene involves its interaction with molecular targets through its bromine atoms and aromatic rings. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or drug development.
相似化合物的比较
Similar Compounds
1-bromo-4-(4-bromophenyl)benzene: Similar structure but lacks the dimethylbutan-2-yl group.
1-bromo-4-(4-bromophenyl)ethane: Contains an ethane linker instead of the butane linker.
1-bromo-4-(4-bromophenyl)methane: Contains a methane linker instead of the butane linker.
Uniqueness
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene is unique due to the presence of the dimethylbutan-2-yl group, which provides additional steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis and various applications.
属性
分子式 |
C18H20Br2 |
|---|---|
分子量 |
396.2 g/mol |
IUPAC 名称 |
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C18H20Br2/c1-17(2,13-5-9-15(19)10-6-13)18(3,4)14-7-11-16(20)12-8-14/h5-12H,1-4H3 |
InChI 键 |
YCTHTEOBBNSUEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(C)(C)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
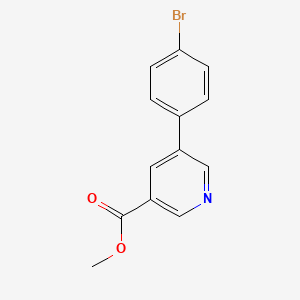

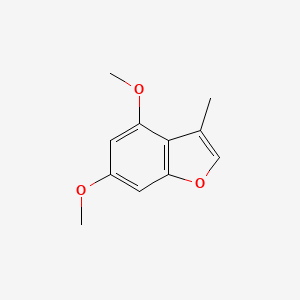
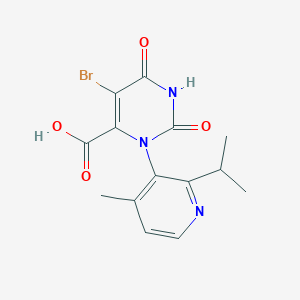
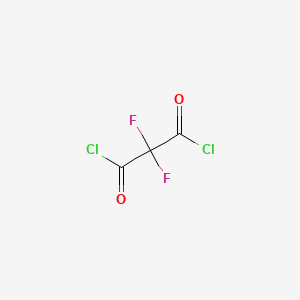
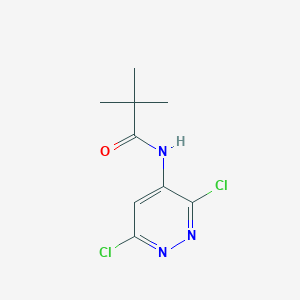
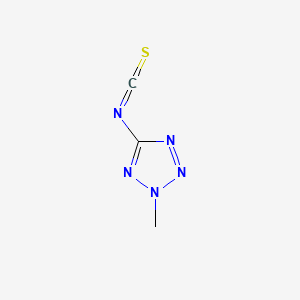
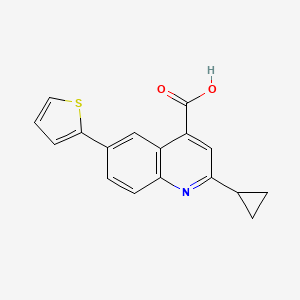


![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)
![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
